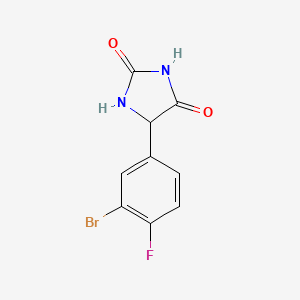
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione, also known as 5-bromo-4-fluoro-2-imidazolidinone, is a heterocyclic compound with an imidazolidine ring structure. It is an important intermediate in organic synthesis and is widely used in the production of pharmaceuticals, agrochemicals, and other organic compounds. This compound has recently been studied for its potential applications in various scientific and medical fields, including cancer therapy, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Physico-Chemical Properties
The synthesis and physico-chemical properties of derivatives of imidazolidine-2,4-diones, including those substituted with fluorophenyl groups, have been extensively studied. These compounds, synthesized through reactions like aldolisation-crotonisation from aromatic aldehydes, exhibit significant physico-chemical characteristics, making them relevant in scientific research for their structural and reactive properties (Barros Costa et al., 1995).
Molecular Structure and Stability
Studies on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents have demonstrated the molecular stability and structure of imidazolidine derivatives. The research highlights how the π-framework over carbonyl moieties in these compounds contributes to their high electrophilicity and structural properties, which are crucial in chemical synthesis and pharmaceutical applications (Hobbs et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of imidazolidine-2,4-dione derivatives, including the interaction and conformations of molecules in the crystalline state, is pivotal in understanding their potential applications in drug design and material science. This involves studying how these compounds form hydrogen bonds and other interactions, influencing their reactivity and stability (Mague et al., 2014).
Photophysical Behavior
Research on the photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties has revealed their potential in applications like fluorescence and bioorthogonal chemistry. These studies focus on the strong absorptions and emissive properties of these compounds, essential for developing new fluorescent materials and probes (Garre et al., 2019).
DNA Binding Studies
The DNA binding affinity of imidazolidine derivatives is a significant area of study, particularly for their potential as anti-cancer drugs. UV-Vis spectroscopy and cyclic voltammetry have been used to explore how these compounds interact with DNA, a crucial aspect in the development of new therapeutic agents (Shah et al., 2013).
Eigenschaften
IUPAC Name |
5-(3-bromo-4-fluorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c10-5-3-4(1-2-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBAZPKSUHCCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)NC(=O)N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
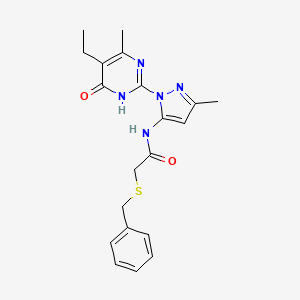
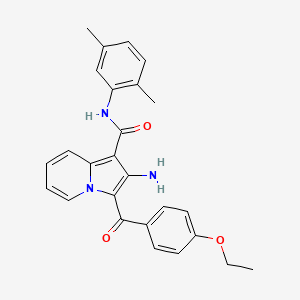

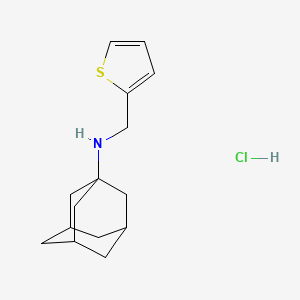
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)
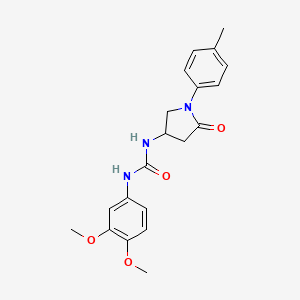
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)
![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)
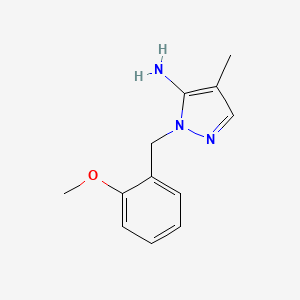
![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)
